molecular formula C11H22N2 B1601233 1-Cyclohexyl-1,4-diazepane CAS No. 59039-67-7

1-Cyclohexyl-1,4-diazepane

Cat. No. B1601233
CAS RN: 59039-67-7
M. Wt: 182.31 g/mol
InChI Key: YZRJEERFPFFTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1,4-diazepane (1CHD) is an organic compound that belongs to the family of cycloalkanes and has been widely studied in the field of organic chemistry. It is a colorless and odorless compound that is highly soluble in water, alcohol, and ether. 1CHD is a versatile molecule with a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, as a solubility enhancer, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,4-Diazacycles : A study by Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method tolerates various amines and alcohols, relevant for medicinal platforms, and was used to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

  • Chiral-pool Synthesis as σ1 Receptor Ligands : Fanter et al. (2017) synthesized 1,4-diazepanes from amino acids, revealing their potential as σ1 receptor ligands. The study found that cyclohexylmethyl or butyl groups are preferred substituents for high σ1 affinity (Fanter et al., 2017).

  • Ugi Multicomponent Synthesis : Banfi et al. (2007) explored a Ugi multicomponent reaction for synthesizing diazepane systems, highlighting a method for creating 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives (Banfi et al., 2007).

Applications in Drug Development and Molecular Chemistry

  • Olefin Epoxidation Catalysis : Sankaralingam and Palaniandavar (2014) discussed manganese(III) complexes with 1,4-diazepane-based ligands for olefin epoxidation. They found a correlation between the Lewis acidity of the Mn(III) center and the yield/selectivity of the epoxidation reaction (Sankaralingam & Palaniandavar, 2014).

  • Synthesis of Diazepane Derivatives as Calcium Channel Blockers : Gu et al. (2010) synthesized 1,4-diazepane derivatives as T-type calcium channel blockers, identifying compound 4s with potential for treating diseases related to these channels (Gu et al., 2010).

  • Cannabinoid Receptor Agonists : Riether et al. (2011) identified 1,4-diazepane compounds as potent and selective CB2 agonists. Their research focused on optimizing metabolic stability, leading to compounds with improved liver microsomes stability and rat PK profiles (Riether et al., 2011).

Biological and Pharmacological Studies

  • Efflux Pump Inhibition in Bacteria : Casalone et al. (2020) studied 1-benzyl-1,4-diazepane's mechanism as an efflux pump inhibitor in Escherichia coli. They found that it decreased antibiotic resistance and increased membrane permeability in specific bacterial strains (Casalone et al., 2020).

  • Synthesis of Isochromene Derivatives : Ren et al. (2017) explored the use of 4-diazoisochroman-3-imines, including 1,4-diazepane derivatives, as metal carbene precursors for synthesizing isochromene derivatives. They demonstrated various cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).

properties

IUPAC Name

1-cyclohexyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRJEERFPFFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481773
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1,4-diazepane

CAS RN

59039-67-7
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-1,4-diazepane
Reactant of Route 4
1-Cyclohexyl-1,4-diazepane
Reactant of Route 5
1-Cyclohexyl-1,4-diazepane
Reactant of Route 6
1-Cyclohexyl-1,4-diazepane

Citations

For This Compound
2
Citations
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
A series of CC chemokine receptor-4 (CCR4) antagonists were examined in a previous report in an attempt to improve metabolic stability in human liver microsomes. In this study, the …
Number of citations: 36 www.sciencedirect.com
L Heyder, PMM Hochban, C Taylor, F Chevillard… - European Journal of …, 2023 - Elsevier
In this study, fragment-sized hits binding to Pim-1 kinase with initially modest affinity were further optimized by combining computational, synthetic and crystallographic expertise, …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.